2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride is a chemical compound with the molecular formula C13H12ClNO3. It is a derivative of isoindoline and is characterized by the presence of a pentanoyl chloride group attached to the isoindoline ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride typically involves the reaction of isoindoline derivatives with pentanoyl chloride under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted isoindoline derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various condensation products.
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride involves its reactivity with nucleophiles. The pentanoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable reagent in organic synthesis and chemical modification processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)pentanoic acid
- 2-(1,3-Dioxoisoindol-2-yl)ethanol
- 2-(1,3-Dioxoisoindol-2-yl)ethylamine
Uniqueness
What sets 2-(1,3-Dioxoisoindol-2-yl)pentanoyl chloride apart from similar compounds is its high reactivity due to the presence of the pentanoyl chloride group. This makes it particularly useful in reactions requiring the formation of covalent bonds with nucleophiles, providing a versatile tool for synthetic chemists.
Properties
Molecular Formula |
C13H12ClNO3 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)pentanoyl chloride |
InChI |
InChI=1S/C13H12ClNO3/c1-2-5-10(11(14)16)15-12(17)8-6-3-4-7-9(8)13(15)18/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
WPJKVPZQKIFYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.